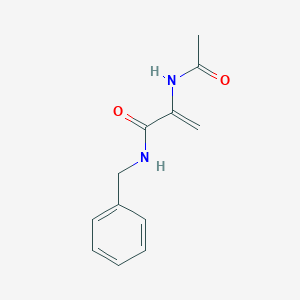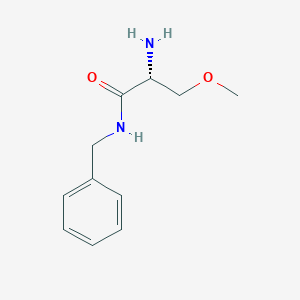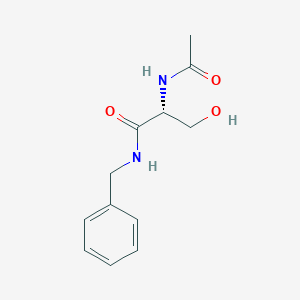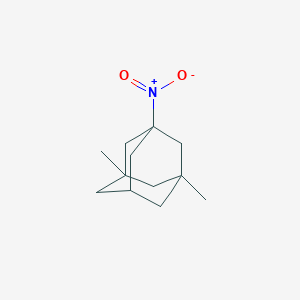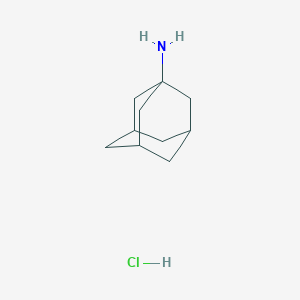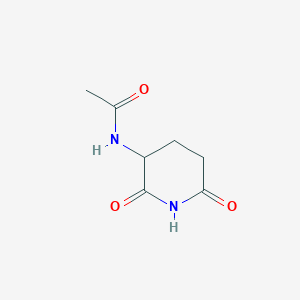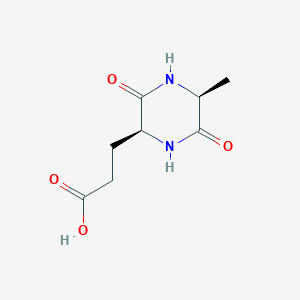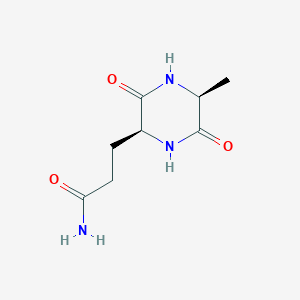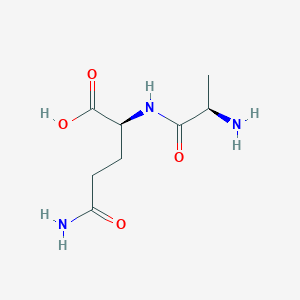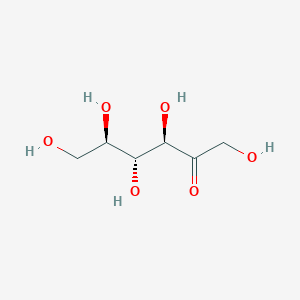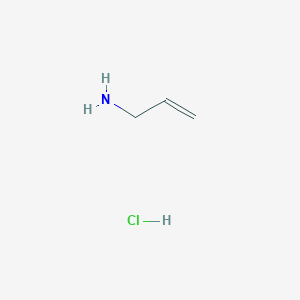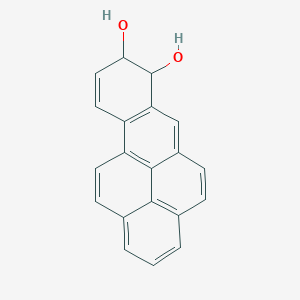
Benzo(a)pyrene 7,8-dihydrodiol
Overview
Description
Benzo(a)pyrene 7,8-dihydrodiol is a metabolite of benzo(a)pyrene, a polycyclic aromatic hydrocarbon. This compound is formed through the metabolic activation of benzo(a)pyrene, which is commonly found in tobacco smoke, automobile exhaust fumes, grilled meat, and other sources of incomplete combustion of organic matter . This compound is significant due to its role in the formation of ultimate carcinogens that can bind to DNA and cause mutations .
Mechanism of Action
Target of Action
Benzo(a)pyrene 7,8-dihydrodiol primarily targets the cytochrome P450 enzymes , specifically CYP1A1 . These enzymes play a crucial role in the metabolism of carcinogens . Three human allelic variants of CYP1A1, namely wild-type (CYP1A1.1), CYP1A1.2 (I462V), and CYP1A1.4 (T461N), have been identified .
Biochemical Pathways
The affected biochemical pathway involves the metabolism of B[a]P to ultimate carcinogens. The CYP1A1 enzymes metabolize B[a]P and its metabolites along the pathway to the postulated ultimate carcinogen, the diol epoxide 2 . The addition of epoxide hydrolase markedly increases the relative diol-to-phenol activities by all three variants .
Pharmacokinetics
The pharmacokinetics of this compound involve its metabolism by the CYP1A1 enzymes. The wild-type enzyme shows the highest total metabolism of B[a]P, while the other variants show lower rates . The Km values for all metabolites with CYP1A1.2 are generally significantly lower than with the wild-type enzyme .
Result of Action
The result of the compound’s action is the production of both the diol metabolites from B[a]P and the ultimate mutagenic species diol epoxide 2 from B[a]P-7,8-dihydrodiol . These metabolites are highly reactive electrophilic intermediates that form DNA adducts by covalent binding , resulting in mutations and eventually cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the induction of CYP1A1 enzymes can be affected by many different chemical agents, including 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which binds to the aryl hydrocarbon receptor (AhR) . Therefore, AhR activators can potentially aggravate the toxicity of B[a]P through the induction of CYP1A1 .
Biochemical Analysis
Biochemical Properties
Benzo(a)pyrene 7,8-dihydrodiol interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by the human Cytochrome P450 1A1 (CYP1A1) variants . The metabolism of this compound by these enzymes leads to the production of both the diol metabolites and the ultimate mutagenic species diol epoxide 2 .
Cellular Effects
The effects of this compound on cells are profound. Exposure to this compound is associated with developmental, neurological, oxidative, inflammatory, mutagenic, carcinogenic, and mortal effects . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it binds to CYP1A1, leading to the production of diol metabolites and diol epoxide 2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the compound’s exposure significantly reduces the survival rate of flies over a period of 7 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in Drosophila melanogaster, exposure to 2-200 μM of this compound and 1-10 μM of its metabolite BPDE caused various levels of alterations in the values of reduced glutathione (GSH), total thiol (T-SH), glutathione-S-transferase (GST), catalase (CAT), hydrogen peroxide (H2O2), nitric oxide (NO) and acetylcholinesterase (AChE) of the flies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP1A1, leading to the production of diol metabolites and diol epoxide 2 .
Transport and Distribution
Its metabolism by enzymes like CYP1A1 suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Its interaction with enzymes like CYP1A1, which are located in the endoplasmic reticulum, suggests that it may be localized in this organelle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzo(a)pyrene-7,8-dihydrodiol involves the initial formation of benzo(a)pyrene-7,8-epoxide, followed by hydrolysis by epoxide hydrolase to yield benzo(a)pyrene-trans-7,8-dihydrodiol . This process can be carried out in vitro using recombinant enzymes or in vivo through metabolic pathways involving cytochrome P450 enzymes .
Industrial Production Methods
The focus is often on understanding its metabolic pathways and effects rather than mass production .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene 7,8-dihydrodiol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 enzymes, epoxide hydrolase, and NADPH as a cofactor . The reactions typically occur under physiological conditions, such as in liver microsomes or recombinant enzyme systems .
Major Products
The major products formed from these reactions include benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide and various tetrahydrotetrols resulting from hydrolysis .
Scientific Research Applications
Benzo(a)pyrene 7,8-dihydrodiol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:
Chemistry: Understanding the metabolic pathways and reactions of polycyclic aromatic hydrocarbons.
Biology: Studying the effects of environmental pollutants on biological systems.
Medicine: Investigating the mechanisms of carcinogenesis and potential interventions.
Industry: Assessing the impact of industrial pollutants and developing strategies for pollution control.
Comparison with Similar Compounds
Benzo(a)pyrene 7,8-dihydrodiol is unique due to its specific metabolic pathway and the formation of highly reactive epoxide intermediates. Similar compounds include:
This compound-9,10-epoxide: The ultimate carcinogenic form of benzo(a)pyrene.
Benzo(a)pyrene-4,5-dihydrodiol: Another metabolite of benzo(a)pyrene with different metabolic pathways and effects.
Benzo(a)pyrene-9,10-dihydrodiol: A less studied metabolite with potential toxic effects.
This compound stands out due to its role in forming DNA adducts and its significant impact on carcinogenesis .
Properties
IUPAC Name |
7,8-dihydrobenzo[a]pyrene-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXRLMMGARHIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928121 | |
| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13345-25-0 | |
| Record name | Benzo[a]pyrene-7,8-dihydrodiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(a)pyrene 7,8-dihydrodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydrobenzo[pqr]tetraphene-7,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


